molecular formula C7H15BrN2 B1519031 1-(2-Bromoethyl)-4-methylpiperazine CAS No. 801152-34-1

1-(2-Bromoethyl)-4-methylpiperazine

Cat. No.: B1519031
CAS No.: 801152-34-1
M. Wt: 207.11 g/mol
InChI Key: BDZFKMQSWMOHKK-UHFFFAOYSA-N
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Description

The compound “1-(2-Bromoethyl)-4-methylpiperazine” likely belongs to the class of organic compounds known as benzoyl derivatives . These are organic compounds containing an acyl moiety of benzoic acid with the formula (C6H5CO-) .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of 3-chloropropenyl alkyl ketones or 2,3-dichloropropyl alkyl ketones with 2-substituted ethylamine derivatives . Another method involves the alkylation of commercially available 4-piperidone monohydrate hydrochloride with 2-(bromoethyl)benzene in the presence of cesium carbonate .


Molecular Structure Analysis

The molecular structure of similar compounds involves various functional groups. For example, “1-(2-Bromoethyl)naphthalene” has a molecular formula of C12H11Br .


Chemical Reactions Analysis

Chemical reactions of similar compounds often involve nucleophilic substitution reactions . These reactions typically occur at sp2 or sp hybridized carbon atoms .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds vary. For example, “1-(2-Bromoethyl)naphthalene” has a boiling point of 237-238 °C/760 mmHg and a density of 1.646 g/mL at 25 °C .

Scientific Research Applications

Synthesis of Novel Compounds

1-(2-Bromoethyl)-4-methylpiperazine serves as a key intermediate in synthesizing various complex chemical compounds. For instance, it's used in the nucleophilic substitution reaction to create compounds like 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile (Mishriky & Moustafa, 2013). Such compounds have potential applications in various fields, including pharmaceuticals and materials science.

Modeling of Active Sites in Proteins

The compound plays a role in modeling the active sites of type 3 copper proteins. Studies involving unsymmetrical compartmental dinucleating ligands, which include 4-methylpiperazin-1-yl and bromophenol-based ligands, shed light on the effects of thioether groups near metal sites, which is crucial in understanding enzyme activity and designing enzyme mimetics (Merkel et al., 2005).

Supramolecular Chemistry

This compound is instrumental in the formation of multi-component hydrogen-bonding salts. These salts, which involve interactions with aromatic acids, lead to the development of three-dimensional supramolecular architectures. Such structures have applications in materials science, especially in the design of novel molecular assemblies and networks (Yu et al., 2015).

Pharmaceutical Synthesis

This compound is also a critical intermediate in the synthesis of various pharmaceuticals. For example, it's used in the preparation of specific piperazine derivatives, which are important in developing new drugs and therapeutic agents (Kushakova et al., 2004).

Advanced Materials and Coordination Chemistry

Research involving this compound often focuses on the development of advanced materials. It is used in synthesizing phenoxo-bridged dicopper(II) complexes, contributing to a deeper understanding of molecular magnetic properties and the development of new materials with specific electrochemical characteristics (Amudha et al., 1999).

Development of Organic-Inorganic Hybrid Materials

The compound is useful in creating new organic-inorganic hybrid materials. For example, studies involving the synthesis and characterization of such materials highlight their potential applications in electronics and photonics due to their unique optical and thermal properties (Gatfaoui et al., 2017).

Mechanism of Action

Safety and Hazards

Similar compounds are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They are classified as flammable liquids and can cause skin corrosion/irritation and serious eye damage/eye irritation .

Future Directions

Future research directions could involve enhancing the performance of perovskite solar cells by introducing passivation agents . This could lead to the reduction in defect density and increase in crystallinity of perovskite films .

Properties

IUPAC Name

1-(2-bromoethyl)-4-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15BrN2/c1-9-4-6-10(3-2-8)7-5-9/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDZFKMQSWMOHKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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